Head-to-Head Network Meta-Analysis: Lusutrombopag vs. Avatrombopag Platelet Response Efficacy
In a systematic review and network meta-analysis of 20 randomized controlled trials comprising 2,207 adult patients with thrombocytopenia, lusutrombopag demonstrated the second-best platelet response among five evaluated TPO-RAs (avatrombopag, lusutrombopag, eltrombopag, romiplostim, and rhTPO) when compared to placebo. Avatrombopag exhibited a non-significant numerical advantage over lusutrombopag with an odds ratio (OR) of 1.91 (95% CI: 0.52, 7.05) [1]. The wide confidence interval crossing unity indicates that the two agents are statistically comparable with no evidence of meaningful superiority for either compound in this analysis. Lusutrombopag significantly outperformed eltrombopag (OR = 1.62; 95% CI: 0.63, 4.17) and romiplostim (OR = 5.21; 95% CI: 1.54, 17.62) [1].
| Evidence Dimension | Platelet response rate (odds ratio vs. placebo reference) |
|---|---|
| Target Compound Data | OR vs. placebo: not directly reported; OR for avatrombopag vs. lusutrombopag: 1.91 (95% CI: 0.52, 7.05) |
| Comparator Or Baseline | Avatrombopag (comparator); Eltrombopag: OR for lusutrombopag vs. eltrombopag: 1.62 (95% CI: 0.63, 4.17); Romiplostim: OR = 5.21 (95% CI: 1.54, 17.62) |
| Quantified Difference | Avatrombopag: non-significant 91% higher odds (1.91 OR); Lusutrombopag vs. eltrombopag: 62% higher odds (1.62 OR); Lusutrombopag vs. romiplostim: 421% higher odds (5.21 OR) |
| Conditions | Network meta-analysis of 20 RCTs in adults with immune thrombocytopenia (ITP), platelet response defined as achievement of platelet count >30-50 × 10⁹/L without rescue therapy |
Why This Matters
This evidence confirms that lusutrombopag efficacy is statistically comparable to avatrombopag and superior to eltrombopag and romiplostim, supporting procurement decisions where non-efficacy differentiators (food effect, hepatotoxicity, dosing convenience) become decisive selection criteria.
- [1] Deng J, Hu H, Huang F, Huang C, Wang L, Wu A, et al. Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists in Adults With Thrombocytopenia: A Systematic Review and Network Meta-analysis of Randomized Controlled Trial. Front Pharmacol. 2021;12:704093. View Source
